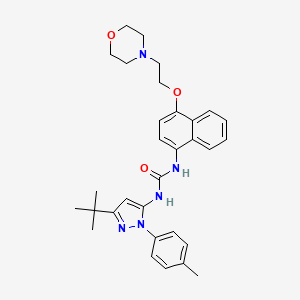
ドラマピモド
概要
説明
Doramapimod is a small molecule that functions as a potent inhibitor of the p38 mitogen-activated protein kinase (MAPK). This compound has been investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases such as rheumatoid arthritis, Crohn’s disease, and psoriasis .
科学的研究の応用
Chemistry: Used as a tool compound to study the p38 MAPK signaling pathway.
Biology: Investigated for its effects on cellular processes such as inflammation and apoptosis.
Medicine: Explored as a therapeutic agent for inflammatory diseases, cancer, and infectious diseases.
Industry: Potential applications in the development of new drugs and therapeutic strategies .
作用機序
Doramapimod exerts its effects by inhibiting the p38 MAPK, a key enzyme involved in the regulation of inflammatory responses. By binding to the ATP pocket and an allosteric site on p38 MAPK, doramapimod prevents the phosphorylation and activation of downstream targets, thereby reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta .
Safety and Hazards
生化学分析
Biochemical Properties
Doramapimod interacts with the p38 MAPK, a crucial enzyme involved in the regulation of proinflammatory cytokines . It binds to an allosteric site of the human p38 MAPK, which requires a large conformational change not previously observed for other kinases . This interaction results in the inhibition of the p38 MAPK, thereby suppressing the production of proinflammatory cytokines .
Cellular Effects
Doramapimod has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to block the release of tumor necrosis factor alpha (TNF-α) in lipopolysaccharide-stimulated THP-1 cells .
Molecular Mechanism
Doramapimod exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It inhibits the activity of p38 MAPK, which is crucial in regulating the production of proinflammatory cytokines, such as tumor necrosis factor α (TNFα) and interleukin-1β .
Temporal Effects in Laboratory Settings
The effects of Doramapimod change over time in laboratory settings . It has been shown to restore the cadmium-induced disruptive structural organization of microtubules across the Sertoli cell cytoplasm .
Dosage Effects in Animal Models
In animal models, the effects of Doramapimod vary with different dosages . In a study involving horses, Doramapimod was well-tolerated and demonstrated anti-inflammatory effects in a low-dose endotoxemia model .
Metabolic Pathways
It is known to interact with the p38 MAPK pathway, which plays a crucial role in inflammation and cell cycle regulation .
Transport and Distribution
It is known to bind to an allosteric site of the human p38 MAPK, suggesting it may be transported to where this kinase is located within the cell .
Subcellular Localization
The subcellular localization of Doramapimod is not explicitly reported in the literature . Given its role as a p38 MAPK inhibitor, it is likely to be found in locations where this kinase is present .
準備方法
Synthetic Routes and Reaction Conditions
Doramapimod is synthesized through a multi-step process involving the formation of a pyrazole core, followed by the introduction of various substituents. The key steps include:
Formation of the pyrazole core: This involves the reaction of a hydrazine derivative with a β-diketone to form the pyrazole ring.
Substitution reactions: Various substituents are introduced to the pyrazole core through nucleophilic substitution reactions.
Final coupling: The final step involves coupling the substituted pyrazole with a naphthalene derivative to form the complete doramapimod molecule.
Industrial Production Methods
Industrial production of doramapimod follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions
Doramapimod undergoes various chemical reactions, including:
Oxidation: Doramapimod can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the doramapimod molecule.
Substitution: Nucleophilic substitution reactions are commonly used to introduce different substituents to the pyrazole core
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents such as alkyl halides and aryl halides are employed in substitution reactions
Major Products
The major products formed from these reactions include various substituted derivatives of doramapimod, which can have different pharmacological properties .
類似化合物との比較
Doramapimod is unique among p38 MAPK inhibitors due to its high selectivity and potency. Similar compounds include:
SB203580: Another p38 MAPK inhibitor with lower selectivity.
VX-702: A p38 MAPK inhibitor with similar potency but different pharmacokinetic properties.
Losmapimod: A p38 MAPK inhibitor with applications in cardiovascular diseases .
Doramapimod stands out due to its strong binding affinity and ability to inhibit multiple isoforms of p38 MAPK, making it a valuable tool in both research and therapeutic contexts .
特性
IUPAC Name |
1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37N5O3/c1-22-9-11-23(12-10-22)36-29(21-28(34-36)31(2,3)4)33-30(37)32-26-13-14-27(25-8-6-5-7-24(25)26)39-20-17-35-15-18-38-19-16-35/h5-14,21H,15-20H2,1-4H3,(H2,32,33,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCOAUNKQVWQHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC=C(C4=CC=CC=C43)OCCN5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048957 | |
| Record name | Doramapimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
285983-48-4 | |
| Record name | Doramapimod | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=285983-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Doramapimod [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0285983484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Doramapimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03044 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Doramapimod | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DORAMAPIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HO1A8B3YVV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of doramapimod?
A1: Doramapimod is a highly selective inhibitor of p38α MAPK, a serine/threonine kinase involved in inflammatory and stress responses. [, , , ]
Q2: How does doramapimod interact with p38α MAPK?
A2: Unlike some other p38α MAPK inhibitors that target the ATP-binding site, doramapimod acts as an allosteric inhibitor, binding to a distinct site on the kinase. [, ]
Q3: Does doramapimod bind to the DFG-in or DFG-out conformation of p38α MAPK?
A3: While doramapimod exhibits high affinity for the DFG-out conformation, research suggests it can also bind to the DFG-in state, inducing conformational changes in the kinase. []
Q4: What are the downstream effects of doramapimod inhibiting p38α MAPK?
A4: Inhibition of p38α MAPK by doramapimod leads to a decrease in the phosphorylation of downstream targets involved in inflammatory responses. This includes a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β. [, , , , , , ]
Q5: What is the molecular formula and weight of doramapimod?
A5: The molecular formula of doramapimod is C34H40N8O3, and its molecular weight is 616.74 g/mol.
Q6: Is there information available on the spectroscopic data for doramapimod?
A6: The provided research papers primarily focus on the biological activity and do not provide detailed spectroscopic data for doramapimod.
Q7: Is doramapimod known to be a catalyst in any reactions?
A7: Doramapimod is a kinase inhibitor and does not exhibit catalytic properties. Its primary role is to bind to p38α MAPK and block its activity.
Q8: What is known about the stability of doramapimod under different conditions?
A8: Specific information on the stability of doramapimod under various conditions was not found in the provided research.
Q9: What are the primary routes of administration for doramapimod in preclinical studies?
A9: In the provided research, doramapimod was primarily administered in vitro to cell cultures or ex vivo to primary patient samples. In vivo studies utilized intravenous administration in a horse model. [, , , , , ]
Q10: Are there known biomarkers to predict the efficacy of doramapimod?
A11: Research suggests that elevated levels of IL-1β and increased p38 MAPK phosphorylation in AML samples may correlate with sensitivity to doramapimod. []
Q11: Has doramapimod been compared to other p38 MAPK inhibitors?
A12: Yes, several studies compared the efficacy and sensitivity profiles of doramapimod with other p38 MAPK inhibitors, including ralimetinib and ARRY 614. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

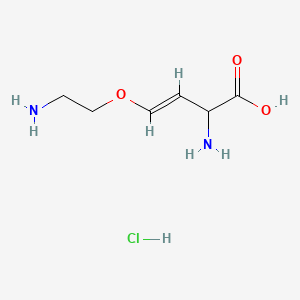
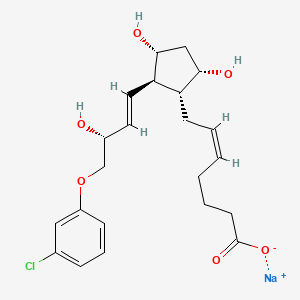
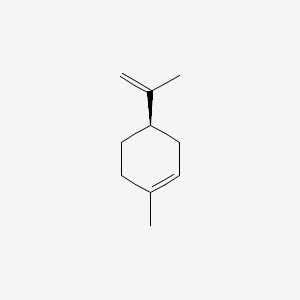

![(2Z,16Z)-22-oxa-5,9,14-triazatetracyclo[16.9.2.01,23.021,28]nonacosa-2,16,18(29),19,21(28)-pentaene-4,15,25-trione](/img/structure/B1670810.png)
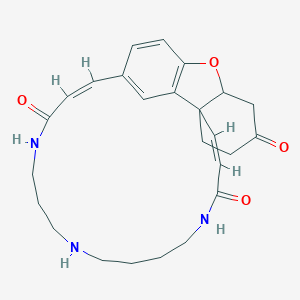

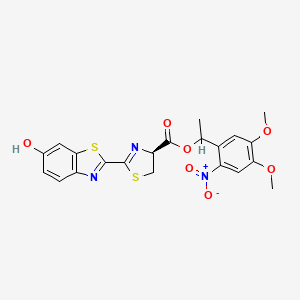
![Sodium (S)-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylate](/img/structure/B1670818.png)
![4-({2-[(4-Tert-butylbenzoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B1670820.png)

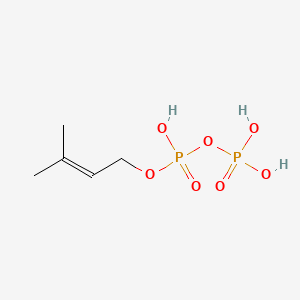
![4-[2-[4-(3-Phenylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy]ethyl]morpholine](/img/structure/B1670826.png)
